1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole
Description
This compound belongs to the tetrazole class of heterocyclic molecules, characterized by a five-membered ring containing four nitrogen atoms. The structure integrates a 3,4-dichlorophenyl group at the 1-position and a sulfanylmethyl-linked 5-methyl-1H-1,2,4-triazole moiety at the 5-position. Such substitutions confer unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including cyclization and nucleophilic substitution, as inferred from analogous procedures in tetrazole and triazole chemistry .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-5-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N7S/c1-6-14-11(17-15-6)21-5-10-16-18-19-20(10)7-2-3-8(12)9(13)4-7/h2-4H,5H2,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQIKYHTSDPOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC2=NN=NN2C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole typically involves multiple steps. One common method starts with the preparation of the dichlorophenyl intermediate, followed by the introduction of the triazole and tetrazole rings through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Functionalization of the Tetrazole Ring
The 1H-tetrazole group is susceptible to alkylation, acylation, and nucleophilic substitution due to its acidic NH proton (pKa ~4.9).
The electron-withdrawing 3,4-dichlorophenyl group enhances the tetrazole’s acidity, facilitating deprotonation and subsequent reactions .
Oxidation of the Sulfanylmethyl Bridge
The -S-CH<sub>2</sub>- linker is prone to oxidation, yielding sulfoxides or sulfones under controlled conditions.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | RT, 12 h | Sulfoxide (-SO-CH<sub>2</sub>-) |
| mCPBA | 0°C to RT, 2 h | Sulfone (-SO<sub>2</sub>-CH<sub>2</sub>-) |
Oxidation modifies electronic properties and may enhance biological activity, as seen in related triazole-sulfone analogs .
Electrophilic Substitution on the 3,4-Dichlorophenyl Ring
The dichlorophenyl group undergoes electrophilic substitution at the para position to chlorine, albeit sluggishly due to electron withdrawal.
| Reaction | Reagent | Product |
|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°C | 2-Nitro-4,5-dichlorophenyl derivative |
| Sulfonation | Fuming H<sub>2</sub>SO<sub>4</sub>, 100°C | Sulfonic acid at position 2 |
Steric hindrance from chlorine atoms limits reactivity, favoring meta-directing effects .
Nucleophilic Substitution at the Methylene Bridge
The -CH<sub>2</sub>-S- group may undergo nucleophilic displacement under basic conditions.
| Nucleophile | Conditions | Product |
|---|---|---|
| NH<sub>3</sub> | Ethanol, reflux | Amine derivative (-CH<sub>2</sub>-NH<sub>2</sub>) |
| Thiols (RSH) | K<sub>2</sub>CO<sub>3</sub>, DMF | Thioether (-CH<sub>2</sub>-S-R) |
This reactivity is analogous to benzyl thioethers, where the leaving group capacity of S- is leveraged .
Cyclization Reactions
The triazole and tetrazole rings enable intramolecular cyclization to form fused heterocycles.
| Reagent | Conditions | Product |
|---|---|---|
| POCl<sub>3</sub> | Reflux, 6 h | Fused triazolo-tetrazine system |
| Lawesson’s Reagent | Toluene, 110°C | Thiadiazole ring formation |
Such reactions are observed in structurally similar 1,2,4-triazole-tetrazole hybrids .
Acid/Base-Mediated Decomposition
The tetrazole ring decomposes under strong acidic or basic conditions:
-
Acidic Hydrolysis (HCl, 100°C): Ring opening to form amides or nitriles .
-
Basic Cleavage (NaOH, 80°C): Degradation to ammonia and cyanamide derivatives .
Biological Activity and Derivatization
While beyond pure chemical reactivity, the compound’s bioactivity is modulated by structural modifications:
Scientific Research Applications
1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Tetrazole and Triazole Families
The compound’s closest analogues include derivatives with variations in aryl substituents, linker groups, or heterocyclic cores. Key examples are summarized below:
Key Observations :
- Electron-Withdrawing Groups: The 3,4-dichlorophenyl group in the target compound enhances electrophilicity compared to monosubstituted chlorophenyl analogues (e.g., 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole) .
- Linker Flexibility : The sulfanylmethyl bridge provides conformational flexibility, contrasting with rigid linkers like isopropoxy in ’s tetrazole derivative .
Biological Activity
The compound 1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of tetrazoles and triazoles, which are known for their diverse biological activities. The presence of both a tetrazole and a triazole moiety in its structure suggests potential interactions with various biological targets.
Molecular Formula : C₁₈H₁₆Cl₂N₄S
Molecular Weight : 391.25 g/mol
Antimicrobial Activity
Research indicates that compounds containing triazole and tetrazole moieties exhibit significant antimicrobial properties. For instance, a study published in PMC highlights the effectiveness of 1,2,4-triazoles against various pathogens including bacteria and fungi. The synthesized compounds demonstrated Minimum Inhibitory Concentrations (MICs) significantly lower than those of standard antibiotics like vancomycin and ciprofloxacin .
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| This compound | MRSA | 0.046 |
| Reference Antibiotic | MRSA | 0.68 |
Anticancer Activity
The compound's structure suggests potential anticancer properties due to the presence of the tetrazole ring, which is known to be involved in the inhibition of cancer cell proliferation. In studies involving related compounds, significant cytotoxic effects were observed against various cancer cell lines . The SAR analysis indicates that modifications to the phenyl groups can enhance activity against specific cancer types.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes associated with metabolic disorders. For example, it has shown promise as an inhibitor of Stearoyl-CoA Desaturase (SCD), an enzyme linked to obesity and diabetes . Inhibitors of SCD can potentially reduce fat accumulation and improve metabolic profiles.
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds similar to This compound :
- Study on Antimicrobial Efficacy : A series of triazole derivatives were tested against drug-resistant strains of bacteria. Compounds with similar substitution patterns exhibited potent activity against both Gram-positive and Gram-negative bacteria .
- Cancer Cell Line Studies : Research involving derivatives of tetrazoles showed significant cytotoxicity against breast cancer cell lines, with IC50 values in low micromolar ranges .
- Metabolic Studies : Investigations into SCD inhibition revealed that certain derivatives could effectively modulate lipid metabolism in cellular models .
Q & A
Q. Basic
- ¹H NMR : Look for signals at δ 2.4–2.6 ppm (methyl group on triazole) and δ 4.2–4.5 ppm (–SCH2– bridge). Aromatic protons from the 3,4-dichlorophenyl group appear as multiplets at δ 7.2–7.8 ppm .
- IR : Confirm the presence of –SH (2500–2600 cm⁻¹, if unreacted) and tetrazole ring vibrations (1450–1550 cm⁻¹) .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish regioisomers .
How can solvent systems and catalysts influence the yield and purity of this tetrazole derivative?
Q. Basic
- Solvents : Polar aprotic solvents like PEG-400 improve solubility of intermediates, while aqueous mixtures aid in product isolation .
- Catalysts : Bleaching Earth Clay (pH 12.5) enhances nucleophilicity of the thiol group, reducing side reactions. Microwave-assisted synthesis (e.g., 100–120°C, 20–30 minutes) can improve efficiency and yield .
What reaction mechanisms underpin the formation of the sulfanyl-methyl bridge in this compound, and how do substituents affect regioselectivity?
Advanced
The sulfanyl-methyl bridge forms via SN2 displacement, where the thiolate ion attacks a chloromethyl intermediate. Steric hindrance from the 3,4-dichlorophenyl group directs substitution to the less hindered position. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and transition-state energies .
What methodologies are recommended for predicting the pharmacological activity of this compound?
Q. Advanced
- Molecular Docking : Use software like AutoDock to assess binding affinity with target proteins (e.g., carbonic anhydrases or prostaglandin synthases, as seen in structurally related compounds) .
- ADME Analysis : Predict pharmacokinetics (e.g., bioavailability, blood-brain barrier penetration) using tools like SwissADME. Prioritize substituents that enhance solubility (e.g., methyl groups) without compromising metabolic stability .
How can microwave irradiation improve the synthesis of triazole-tetrazole hybrids, and what parameters require optimization?
Advanced
Microwave irradiation reduces reaction times (from hours to minutes) by enhancing thermal efficiency. Key parameters:
- Power : 300–500 W to avoid decomposition.
- Temperature : 80–100°C for controlled cyclization.
- Solvent : Ethanol/water mixtures (1:1) for uniform heating .
What strategies enable selective chemical modifications (e.g., oxidation, alkylation) of the sulfanyl group in this compound?
Q. Advanced
- Oxidation : Treat with H₂O₂ in acetic acid to convert –SH to sulfoxide (–SO–) or sulfone (–SO₂–). Monitor via IR (loss of –SH stretch) and ¹H NMR (downfield shift of adjacent protons) .
- Alkylation : React with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form thioethers. Use bulky bases to minimize triazole ring alkylation .
How should researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?
Q. Advanced
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., disulfide dimers from –SH oxidation) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values to confirm regiochemistry .
- Alternative Routes : If traditional methods fail, explore microwave-assisted or flow-chemistry approaches to reduce side reactions .
What are the structural analogs of this compound with reported biological activity, and how do their substituents influence efficacy?
Q. Advanced
- Analog 1 : 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole shows carbonic anhydrase inhibition. The trifluoromethyl group enhances binding affinity .
- Analog 2 : 3-[(4-Fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine exhibits antifungal activity due to the fluorobenzyl moiety .
How can researchers design stability studies for this compound under varying pH and temperature conditions?
Q. Advanced
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via HPLC .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Store lyophilized samples at –20°C to prevent hydrolysis of the tetrazole ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
